molecular formula C11H9FO2 B12124649 2-Furanmethanol, 5-(3-fluorophenyl)- CAS No. 33342-27-7

2-Furanmethanol, 5-(3-fluorophenyl)-

Katalognummer: B12124649
CAS-Nummer: 33342-27-7
Molekulargewicht: 192.19 g/mol
InChI-Schlüssel: AETHGBXPSQJZTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furanmethanol, 5-(3-fluorophenyl)- is an organic compound with the molecular formula C11H9FO2 It consists of a furan ring substituted with a hydroxymethyl group and a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanol, 5-(3-fluorophenyl)- typically involves the reaction of 3-fluorobenzaldehyde with furfuryl alcohol under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the reagents are combined in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-Furanmethanol, 5-(3-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Furanmethanol, 5-(3-fluorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, resins, and other materials.

Wirkmechanismus

The mechanism of action of 2-Furanmethanol, 5-(3-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Furanmethanol, 5-(3-fluorophenyl)- is unique due to the presence of both the furan ring and the fluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

33342-27-7

Molekularformel

C11H9FO2

Molekulargewicht

192.19 g/mol

IUPAC-Name

[5-(3-fluorophenyl)furan-2-yl]methanol

InChI

InChI=1S/C11H9FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2

InChI-Schlüssel

AETHGBXPSQJZTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.